N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19986452
InChI: InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25)
SMILES:
Molecular Formula: C20H24N4O3
Molecular Weight: 368.4 g/mol

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

VCID: VC19986452

Molecular Formula: C20H24N4O3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Description

N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound. This molecule belongs to the pyrazolo[3,4-b]pyridine family and is characterized by its complex aromatic structure and functional groups that contribute to its potential bioactivity. Compounds within this class are often investigated for their roles in medicinal chemistry, particularly as pharmacological agents.

Synthesis Pathways

The synthesis of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves:

  • Preparation of the Pyrazolo[3,4-b]pyridine Core: Starting with β-keto esters or diketones, cyclization reactions are carried out using hydrazines under controlled conditions.

  • Substitution Reactions: Functionalization at specific positions is achieved using alkyl halides or arylating agents.

  • Amide Bond Formation: The carboxamide group is introduced via coupling reagents such as carbodiimides or by direct reaction with amines.

These steps are often optimized to ensure regioselectivity and high yields.

Analytical Characterization

The compound can be characterized via:

  • NMR Spectroscopy (¹H and ¹³C):

    • Peaks corresponding to methyl groups and aromatic protons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at 315 m/z confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=O stretch) and aromatic C-H bonds.

  • X-ray Crystallography:

    • Provides detailed information on bond angles and molecular geometry.

Potential Applications

Given its structure, the compound may find applications in:

  • Drug Development:

    • As a lead scaffold for kinase inhibitors or anti-inflammatory drugs.

  • Material Science:

    • Its aromatic nature could make it suitable for use in organic electronics.

  • Chemical Biology:

    • As a probe to study enzyme-ligand interactions.

Research Gaps and Future Directions

Although structurally promising, further studies are required to:

  • Evaluate its pharmacokinetics and toxicity profiles.

  • Explore structure-activity relationships (SAR) to enhance efficacy.

  • Investigate its binding affinity with biological targets through computational modeling and experimental assays.

This comprehensive analysis highlights the significance of N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide as a molecule of interest in medicinal chemistry and related fields.

Product Name N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C20H24N4O3/c1-11(2)17-10-16(18-12(3)23-24(4)19(18)22-17)20(25)21-13-7-14(26-5)9-15(8-13)27-6/h7-11H,1-6H3,(H,21,25)
Standard InChIKey DNXPTORKXMHHBD-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=CC(=C3)OC)OC)C
PubChem Compound 51338566
Last Modified Aug 15 2024

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